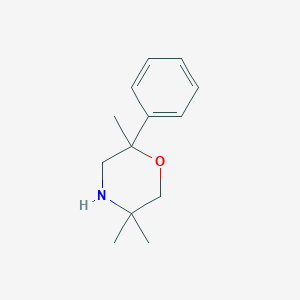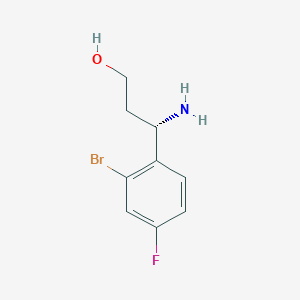
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL is an organic compound that features a chiral center at the third carbon atom. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and fluorine atoms. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL typically involves several steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-bromo-4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a chiral amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a series of reactors.
Catalytic Processes: The use of catalysts, such as transition metal complexes, can enhance the selectivity and yield of the desired product.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Removal of halogen substituents, yielding simpler amines or alcohols.
Substitution: Introduction of new functional groups in place of bromine or fluorine.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme-substrate interactions and potential therapeutic targets.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of fluorine.
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL: Similar structure with a methyl group instead of fluorine.
Uniqueness
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interactions with biological molecules. This combination of substituents can also affect the compound’s physicochemical properties, such as solubility and stability.
特性
分子式 |
C9H11BrFNO |
|---|---|
分子量 |
248.09 g/mol |
IUPAC名 |
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChIキー |
LTHGOFHUOISGHS-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1F)Br)[C@H](CCO)N |
正規SMILES |
C1=CC(=C(C=C1F)Br)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


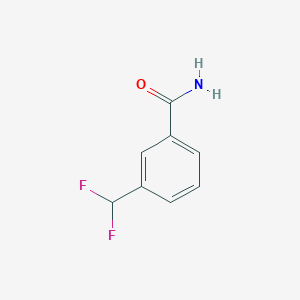
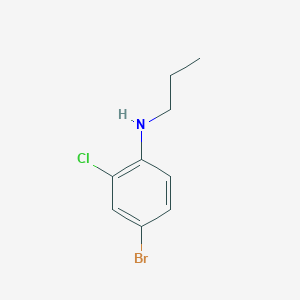


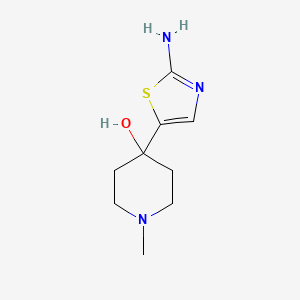
![(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13068820.png)
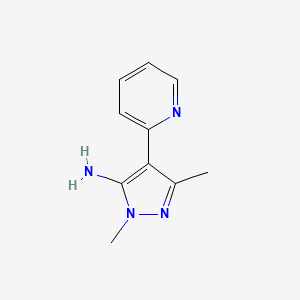
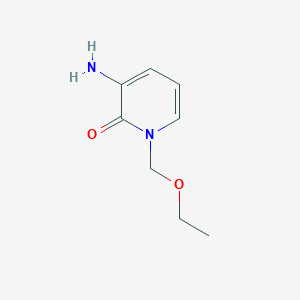
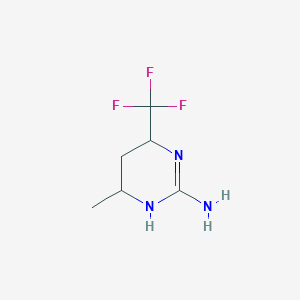

![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide](/img/structure/B13068855.png)

